molecular formula C18H14FN5O4S B2822199 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888426-01-5

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2822199
CAS No.: 888426-01-5
M. Wt: 415.4
InChI Key: VKHZQXSWHHRSSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a nitro group (-NO2), a thioether group (-S-), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). Each of these functional groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction, and the amine group could be introduced through a reduction of a nitro group . The thioether group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring and the pyrimidine ring would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, the nitro group could be reduced to an amine, and the thioether group could be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine, nitro, and carboxamide groups could make the compound soluble in polar solvents .

Scientific Research Applications

  • Bioactivation and DNA Interaction : Knox et al. (1991) investigated a compound closely related to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, focusing on its bioactivation and ability to form DNA-DNA interstrand crosslinks. They found that the compound can become DNA reactive through non-enzymatic reactions with certain coenzymes, highlighting its potential for DNA targeting (Knox, Friedlos, Marchbank, & Roberts, 1991).

  • Antitumor Efficacy and Nucleoside Transporter Binding : Robins et al. (2010) explored the synthesis of similar compounds and their binding to human equilibrative nucleoside transporter 1 (hENT1). Their research demonstrated the potential of these compounds in predicting the antitumor efficacy of drugs like gemcitabine (Robins, Peng, Damaraju, Mowles, Barron, Tackaberry, Young, & Cass, 2010).

  • Enzymatic Reduction and Cytotoxicity : Palmer et al. (1995) studied a novel bioreductive drug with structural similarities, focusing on its selective toxicity for hypoxic cells due to enzymatic reduction. They provided insights into the reduction chemistry of such compounds and their potential toxic effects in hypoxic tumor cells (Palmer, van Zijl, Denny, & Wilson, 1995).

  • Inhibitors of Thymidylate Synthase and Antitumor Agents : Gangjee et al. (2004) synthesized analogs that act as inhibitors of thymidylate synthase, a key enzyme for DNA synthesis, demonstrating their effectiveness as antitumor agents (Gangjee, Jain, McGuire, & Kisliuk, 2004).

  • Positron Emission Tomography (PET) Ligand Development : Yamasaki et al. (2011) developed a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1), using a derivative of the compound of interest. This highlights its potential application in neuroimaging and understanding neurological disorders (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).

  • Nitroreductase Enzyme and Antitumor Effects : Knox et al. (1988) identified a nitroreductase enzyme in cells that activates a related compound, leading to DNA interstrand crosslinking, which is crucial for its antitumor effects (Knox, Boland, Friedlos, Coles, Southan, & Roberts, 1988).

  • Nucleoside Transport Inhibition : Tromp et al. (2004) studied analogues of a similar compound as inhibitors of the nucleoside transport protein ENT1, revealing potential applications in modulating nucleoside transport and therapeutic effects (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its reactions with other compounds, and optimizing its synthesis .

Properties

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O4S/c19-13-4-2-1-3-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-5-7-11(8-6-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZQXSWHHRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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